4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran
Description
4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydropyran ring, which is a six-membered ether ring, substituted with a 5-bromo-2-nitrophenoxymethyl group. The presence of bromine and nitro groups in its structure makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-[(5-bromo-2-nitrophenoxy)methyl]oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c13-10-1-2-11(14(15)16)12(7-10)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXAKUVZSFKUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran typically involves the reaction of 5-bromo-2-nitrophenol with tetrahydropyranyl chloride under basic conditions. The reaction proceeds through the formation of an ether linkage between the phenolic hydroxyl group and the tetrahydropyranyl moiety. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic ring, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or alkoxides in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxymethyl derivatives.
Reduction: Formation of 4-(5-amino-2-nitrophenoxymethyl)tetrahydropyran.
Oxidation: Formation of quinone derivatives or other oxidized products.
Scientific Research Applications
4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and bromo groups can influence its reactivity and binding affinity to target molecules, thereby affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran
- 4-(5-Bromo-2-nitrophenoxy)-tetrahydropyran
Uniqueness
4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran is unique due to the specific positioning of the bromo and nitro groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications.
Biological Activity
Chemical Structure and Properties
4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran features a tetrahydropyran ring substituted with a bromonitrophenyl moiety. The presence of both bromine and nitro groups suggests potential reactivity and biological activity.
Molecular Formula
- C : 12
- H : 14
- Br : 1
- N : 2
- O : 3
Molecular Weight
- Molecular Weight : 303.15 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties, particularly against resistant strains of bacteria. For instance, studies have shown that derivatives of phenoxy methyl compounds can inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL for certain derivatives .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Compound 6b-5 | 0.5 | Mycobacterium tuberculosis |
| Compound 6c-4 | 4.0 | Multi-drug resistant TB |
| Compound 6c-8 | 2.0 | Multi-drug resistant TB |
Anticancer Activity
In addition to antimicrobial properties, there is emerging evidence suggesting that such compounds may also possess anticancer activities. For example, compounds that inhibit protein tyrosine kinases have been shown to effectively target various cancers, including breast and pancreatic tumors . The mechanism often involves the selective inhibition of pathways that are crucial for tumor growth.
Case Study: Inhibition of c-erbB-2 Kinase
A notable study evaluated the effectiveness of a related compound in inhibiting the c-erbB-2 protein tyrosine kinase, which is implicated in several malignancies. The results indicated a marked reduction in tumor cell proliferation in vitro, supporting the potential application of tetrahydropyran derivatives in cancer therapy .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, such as those in the shikimate pathway relevant to bacterial growth.
- Targeting Protein Kinases : The ability to selectively inhibit protein kinases can disrupt signaling pathways essential for cancer cell survival and proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
